(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
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Overview
Description
(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is an organic compound that features a tetrahydropyran ring and a trifluoromethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cerium ammonium nitrate to catalyze the reaction of tertiary diols, resulting in high yields and stereoselectivity . Another approach utilizes platinum-catalyzed hydroalkoxylation of hydroxy olefins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: The compound can be used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran and piperidine derivatives, such as:
- (tetrahydro-2H-pyran-4-yl)methanol
- (3-(trifluoromethyl)piperidin-1-yl)methanol
Uniqueness
What sets (tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone apart is the combination of the tetrahydropyran ring and the trifluoromethyl-substituted piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
(tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone, with the CAS number 2034512-31-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈F₃NO₂ |
Molecular Weight | 265.27 g/mol |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in critical biological pathways. The compound's structure suggests it may act as a ligand, modulating receptor activity and influencing downstream signaling pathways.
- Serotonin Receptor Modulation : Preliminary studies indicate that similar compounds in its class have shown activity at serotonin receptors, particularly the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions .
- Inhibition of Enzymatic Activity : Research has suggested that derivatives of this compound may inhibit Class I PI3-kinase enzymes, which play a significant role in cancer biology by regulating cell growth and survival .
In Vitro Studies
In vitro assays have evaluated the efficacy of this compound against various biological targets:
- Anti-Tuberculosis Activity : A study involving high-throughput screening identified several analogs with promising activity against Mycobacterium tuberculosis. The compound's structural analogs exhibited significant inhibition percentages, suggesting potential as an anti-tubercular agent .
Pharmacological Profile
The pharmacological profile includes potential applications in treating conditions such as:
- Gastrointestinal Disorders : Due to its interaction with serotonin receptors, it may be beneficial for conditions like gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS) by enhancing gastrointestinal motility .
- Neurological Disorders : Its modulation of neurotransmitter systems may also indicate utility in treating cognitive disorders and other central nervous system diseases .
Case Studies
- Case Study on Gastrointestinal Motility : A clinical trial evaluated the effects of a related compound on patients with functional dyspepsia. Results indicated improved gastric emptying times and reduced symptoms associated with dyspepsia, supporting the hypothesis that modulation of serotonin receptors can enhance gastrointestinal function .
- Anti-Cancer Research : In vitro studies demonstrated that compounds structurally related to this compound inhibited cell proliferation in various cancer cell lines by targeting PI3K pathways. This suggests a potential role in cancer therapy .
Properties
IUPAC Name |
oxan-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO2/c13-12(14,15)10-2-1-5-16(8-10)11(17)9-3-6-18-7-4-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLJBEDJJHXOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.